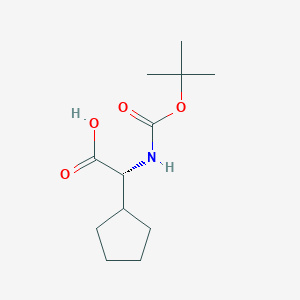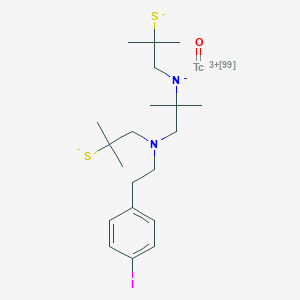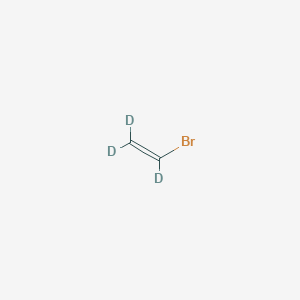
Vinyl-d3 bromide
Overview
Description
Vinyl-d3 bromide is a deuterated derivative of vinyl bromide, with the chemical formula D2C=CDBr. It is a colorless gas at room temperature and is used primarily in scientific research due to its unique properties. The compound is stabilized with hydroquinone to prevent polymerization .
Mechanism of Action
Target of Action
Vinyl-d3 bromide, also known as Bromo-ethene-d3 or Perdeuteriovinyl Bromide , is a chemical compound used in various biochemical research It’s known that vinyl bromides, in general, play important roles in the construction of polysubstituted alkenes through transition metal-catalyzed c—c cross-coupling reactions .
Mode of Action
The mode of action of this compound involves its interaction with its targets, primarily through cross-coupling reactions . This reaction displays excellent functional group tolerance and a broad substrate scope .
Biochemical Pathways
It’s known that vinyl bromides are involved in the formation of polysubstituted alkenes through transition metal-catalyzed c—c cross-coupling reactions . These reactions are crucial in various biochemical pathways.
Pharmacokinetics
It’s known that the compound has a molecular weight of 10997 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that vinyl bromides, in general, are used in various biochemical research , suggesting that they may have significant molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, Vinyl bromide may form in air as a degradation product of 1,2-dibromoethane . It may also be released to the environment from facilities which manufacture or use vinyl bromide as a flame retardant for acrylic fibers .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a high isotopic purity of ≥98 atom % D
Cellular Effects
It is known that similar compounds can have significant impacts on cellular processes . For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound undergoes a two-step metabolic activation involving sequential hydroxylations
Temporal Effects in Laboratory Settings
Similar compounds have been shown to undergo changes over time, including stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is known that similar compounds can have varying effects at different dosages
Metabolic Pathways
It is known that similar compounds can be involved in various metabolic pathways
Transport and Distribution
It is known that similar compounds can interact with various transporters or binding proteins
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinyl-d3 bromide can be synthesized through various methods, including the bromination of deuterated ethylene or the substitution of deuterated vinyl halides. One common method involves the use of sodium bromide in the presence of chloramine-T, which allows for the regioselective conversion of organotrifluoroborates into organic bromides under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves the bromination of deuterated ethylene dibromide. The reaction proceeds as follows:
D2C=CD2 + Br2 → D2C=CDBr + HBr
This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Vinyl-d3 bromide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substituted products.
Addition Reactions: It can participate in addition reactions with halogens and hydrogen halides.
Polymerization: In the presence of radical initiators, it can polymerize to form polyvinyl compounds.
Common Reagents and Conditions:
Grignard Reagents: this compound reacts with magnesium to form the corresponding Grignard reagent, which can be used in further synthetic applications.
Major Products:
Substituted Alkenes: Formed through substitution reactions.
Polyvinyl Compounds: Resulting from polymerization reactions.
Scientific Research Applications
Vinyl-d3 bromide is widely used in scientific research due to its deuterated nature, which makes it valuable in various fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of deuterated compounds.
Biology: Employed in studies involving isotope effects and metabolic pathways.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the production of specialty polymers and materials with enhanced properties.
Comparison with Similar Compounds
Vinyl Bromide (CH2=CHBr): The non-deuterated analog of vinyl-d3 bromide.
Vinyl Chloride (CH2=CHCl): Another vinyl halide with similar reactivity but different halogen.
Vinyl Iodide (CH2=CHI): Similar structure but with iodine instead of bromine.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct isotopic effects that can be exploited in various scientific studies. This makes it particularly valuable in research applications where isotopic labeling is required .
Properties
IUPAC Name |
1-bromo-1,2,2-trideuterioethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Br/c1-2-3/h2H,1H2/i1D2,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLLPKCGLOXCIV-FUDHJZNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])Br)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963631 | |
| Record name | Bromo(~2~H_3_)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4666-78-8 | |
| Record name | Bromo(~2~H_3_)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinyl-d3 bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




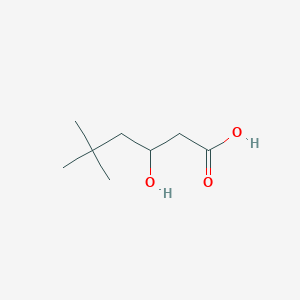
![Tert-butyl N-[(2R,3R)-1-hydroxy-3-methylpentan-2-YL]carbamate](/img/structure/B114557.png)
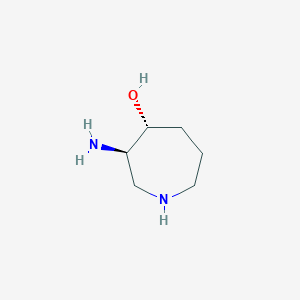
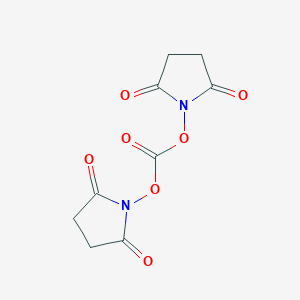


![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B114573.png)
